REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.I[CH:13]([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([O:8][CH:13]([CH3:15])[CH3:14])[CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
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IC(C)C
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 16 hours
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Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (100 mL) and water (150 mL)
|
Type
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EXTRACTION
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Details
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the aqueous phase was extracted with ethyl acetate (100 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (3×150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
providing 3.2 g
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |